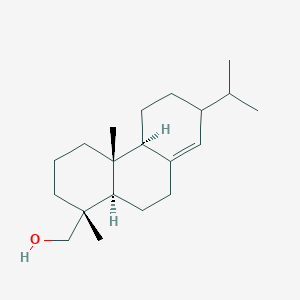
1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1)
Übersicht
Beschreibung
“1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1)” is a pale yellow or grey to light brown crystalline compound . It has the molecular formula C10H16N2. 1 /2C2H2O4 .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediamine, N,N-diethyl-” is represented by the formula C10H16N2 . The molecular weight is 164.2474 .
Physical And Chemical Properties Analysis
This compound appears as a pale yellow or grey to light brown crystalline powder . It has a density of approximately 1.1832 (rough estimate), a melting point of 145-150 °C (lit.), and a boiling point of 261ºC at 760 mmHg . It is stable under normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
1. Application in Antibacterial Research
- Summary of the Application: This compound has been used in the synthesis of new N,N-diethyl amide bearing sulfonamides, which are known to represent a class of medicinally important compounds extensively used as antibacterial agents .
- Methods of Application: The compound was synthesized via amidation of easily prepared benzenesulfonamide precursors . The chemical structures of all synthesized compounds were substantiated using spectroscopic means such as IR, Mass spectra and 1H-NMR as well as analytical data .
- Results or Outcomes: The antimicrobial activity of these compounds was investigated on Escherichia coli and Staphylococcus aureus. The results showed that this skeletal framework exhibited marked potency as antibacterial agents .
2. Application in Soil and Groundwater Remediation
- Summary of the Application: This compound has been used in studies related to the transformation of trichloroethene (TCE), a common groundwater contaminant .
- Methods of Application: The compound was used in heating contaminated soil and groundwater samples to study the transformation of TCE .
3. Application in Luminescent Material Preparation
- Summary of the Application: This compound is used in the preparation of luminescent materials .
- Methods of Application: The compound is applied in the synthesis of 2,1,3-Benzothiadiazole (BTD), a π-extended heteroarene .
- Results or Outcomes: The synthesized BTD exhibits strong withdrawing ability and behavior as a fluorophore, making it suitable for luminescent materials .
4. Application in Electrochemical Synthesis
- Summary of the Application: This compound has been used in the electrochemical and chemical synthesis of different types of sulfonamide derivatives .
- Methods of Application: The synthesis was carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .
- Results or Outcomes: The electrochemical synthesis provided the pure N,N-diarylsulfonyl derivatives .
5. Application in Rubber Product Manufacturing
- Summary of the Application: This compound is used as an additive in rubber product manufacturing, including tires and hoses, to prevent degradation and to increase durability .
- Methods of Application: The compound is added during the manufacturing process of rubber products .
- Results or Outcomes: The addition of this compound increases the durability of the rubber products .
Safety And Hazards
This compound is considered hazardous. It is fatal if swallowed and causes skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation . In case of ingestion or contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N2.C2H2O4/c2*1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h2*5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEXNPALAITIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93-05-0 (Parent) | |
| Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0069597 | |
| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine, N,N-diethyl-, ethanedioate (2:1) | |
CAS RN |
62637-92-7 | |
| Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE HEMIOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNP4KF39DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















